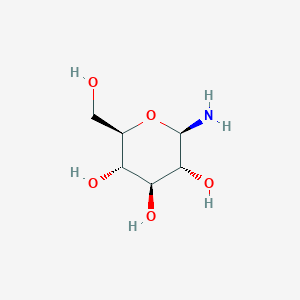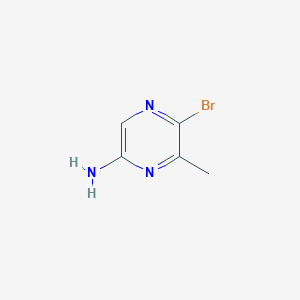
Isoquinoline-8-carbaldéhyde
Vue d'ensemble
Description
Isoquinoline-8-carbaldehyde, also known as 8-formylisoquinoline, is a heterocyclic aromatic compound with the chemical formula C10H7NO. It is characterized by the presence of an aldehyde functional group attached to the isoquinoline ring system. This compound is a yellow solid and is known for its applications in organic synthesis .
Applications De Recherche Scientifique
Isoquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Isoquinoline-8-carbaldehyde, a derivative of the isoquinoline class of compounds, is known for its broad spectrum of bioactivity . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Isoquinoline-8-carbaldehyde is likely synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies . Isoquinoline and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .
Result of Action
Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Analyse Biochimique
Biochemical Properties
It is known that isoquinoline alkaloids, a group to which Isoquinoline-8-carbaldehyde belongs, have been found to exhibit potent broad-spectrum anticancer activity . They can arrest the cell cycle and induce apoptosis , suggesting that Isoquinoline-8-carbaldehyde may interact with various enzymes, proteins, and other biomolecules in the cell.
Cellular Effects
They can influence cell function by arresting the cell cycle and inducing apoptosis . Isoquinoline-8-carbaldehyde may have similar effects, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Isoquinoline-8-carbaldehyde in animal models. Isoquinoline alkaloids, such as berberine, have shown significant hypolipidemic activity in both animal models and clinical trials
Metabolic Pathways
Isoquinoline alkaloids are known to be involved in various metabolic pathways . They interact with different enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoquinoline-8-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where isoquinoline is treated with a mixture of phosphorus oxychloride and dimethylformamide. This reaction introduces the formyl group at the 8-position of the isoquinoline ring .
Another method involves the oxidation of 8-methylisoquinoline using oxidizing agents such as potassium permanganate or chromium trioxide. This process converts the methyl group to an aldehyde group, yielding isoquinoline-8-carbaldehyde .
Industrial Production Methods
Industrial production of isoquinoline-8-carbaldehyde typically follows similar synthetic routes but on a larger scale. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Isoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Isoquinoline-8-carboxylic acid.
Reduction: Isoquinoline-8-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-8-carbaldehyde: Similar structure but with a quinoline ring instead of isoquinoline.
Isoquinoline-3-carbaldehyde: Aldehyde group at the 3-position instead of the 8-position.
Quinoline-3-carbaldehyde: Quinoline ring with an aldehyde group at the 3-position.
Uniqueness
Isoquinoline-8-carbaldehyde is unique due to the position of the aldehyde group on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity. This positional isomerism allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
isoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBESJNSLIHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608392 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787615-01-4 | |
| Record name | Isoquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-8-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)






![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

